PF-04701475

Übersicht

Beschreibung

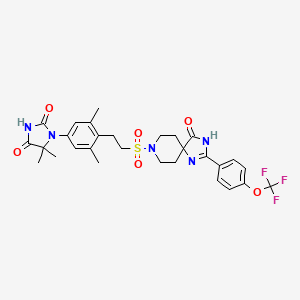

PF-04701475 is a compound developed by Pfizer for neuroscience research . It is a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator .

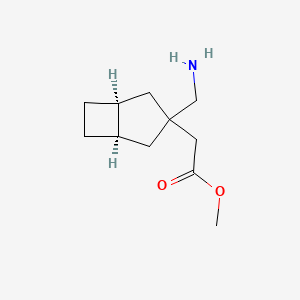

Molecular Structure Analysis

The empirical formula of this compound is C17H24FN3O3S . It has a molecular weight of 369.45 .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL .Wissenschaftliche Forschungsanwendungen

New Trends and Future Perspectives

This paper provides an overview of contributions from various groups working on plasma focus (PF) devices. It discusses the dense transient plasma research program of the Comisión Chilena de Energía Nuclear and presents an integrated view of current PF research. The paper highlights parameters like ‘plasma energy density parameter’ and ‘drive parameter’ used in designing ultra-miniature pinch focus devices. Applications in non-destructive tests, substance detection, pulsed radiation in biology, and material sciences are briefly mentioned (Soto, 2005).

Progress in Plasma Focus Research

The paper analyzes the current state of PF research, discussing new opportunities for using PF in high-energy-density physics studies. It focuses on results obtained from the PF-3 facility at the Kurchatov Institute, particularly regarding foam liners and the dynamics of tungsten wire arrays in PF discharge. A novel approach to load formation using a cloud of fine-disperse particles (dust) is proposed, affecting MHD and RT instabilities (Krauz, 2006).

Particle Filters in Research and Applications

Intelligent Particle Filter for Fault Detection

This paper discusses the particle filter (PF), a novel technique for estimating hidden states of nonlinear and/or non-Gaussian systems. It proposes an intelligent particle filter (IPF) to address the particle impoverishment problem in general PF. The IPF uses a genetic-operators-based strategy to enhance particle diversity. It demonstrates better performance in mitigating particle impoverishment and improving state estimation accuracy. The IPF's effectiveness is showcased through real-time fault detection on a three-tank system (Yin & Zhu, 2015).

An Improved Particle Filter Algorithm

This paper presents an improved PF based on the ensemble Kalman filter (EnKF) and the Markov Chain Monte Carlo (MCMC) method. The proposed PF uses an EnKF analysis to define the proposal density, reducing the risk of particle degeneracy. When particle degeneracy occurs, resampling followed by an MCMC move step is performed to increase particle diversity and improve filter accuracy. The improved PF demonstrates effectiveness and practicality in assimilating brightness temperatures into the variance infiltration capacity (VIC) model for soil moisture estimation in the Tibetan Plateau (Bi, Ma, & Wang, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-04701475' involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzenamine", "4-(4-aminopiperidin-1-yl)pyrimidine-2,6-diamine", "4-methylmorpholine", "potassium hydroxide", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: The reaction starts with the condensation of 2,4-difluoro-5-nitrobenzenamine and 4-(4-aminopiperidin-1-yl)pyrimidine-2,6-diamine in the presence of potassium hydroxide and 4-methylmorpholine in acetic acid.", "Step 2: The resulting intermediate is then treated with methanol and water to remove the protecting groups.", "Step 3: The final compound 'PF-04701475' is obtained after purification by column chromatography." ] } | |

CAS-Nummer |

1488407-52-8 |

Molekularformel |

C17H24FN3O3S |

Molekulargewicht |

369.4554 |

IUPAC-Name |

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide |

InChI |

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1 |

InChI-Schlüssel |

GEDXXRQLHWIBAD-AWEZNQCLSA-N |

SMILES |

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PF-04701475 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PF-04701475 interact with its target and what are the downstream effects?

A1: this compound acts as a positive allosteric modulator (potentiator) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs) []. While the exact binding site of this compound is not specified in the provided abstract, it's known that AMPAR potentiators typically bind to sites distinct from the glutamate binding site. By binding to these allosteric sites, this compound enhances the receptor's sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This potentiation leads to increased excitatory neurotransmission.

Q2: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this series of compounds and how they influenced the development of this compound?

A2: The abstract highlights that this compound (8a) was derived through structure-based drug design utilizing X-ray crystal structures of the ligand-binding domain of human GluA2 []. This suggests that researchers had insights into the structural requirements for binding and potentiation of AMPARs. Although the specific SAR details are not provided, the abstract mentions that further optimization of the lead series led to the development of compound 16a. This optimized compound retained desirable in vitro ADME properties while eliminating a potentially reactive aniline moiety present in this compound. This suggests that SAR studies focused on balancing potency with favorable pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

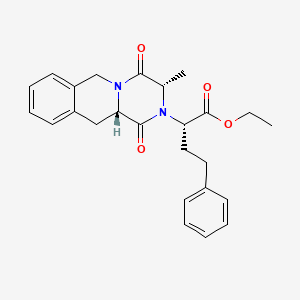

![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)

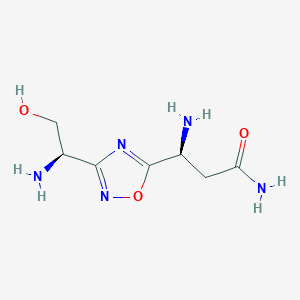

![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)